molecular formula C23H21N5OS B6032337 2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine

2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine

Cat. No.: B6032337
M. Wt: 415.5 g/mol
InChI Key: DQXPEMXPAQDDEG-UHFFFAOYSA-N
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Description

2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine (Compound ID: 6186-3750) is a guanidine-substituted dihydropyrimidinone derivative with a molecular formula of C₂₃H₂₁N₅OS and a molecular weight of 415.52 g/mol . Its structure features a 1,4-dihydropyrimidin-4-one core modified with a 4-methylphenylsulfanylmethyl group at position 6 and a naphthalen-1-ylguanidine moiety at position 2. Key physicochemical properties include a logP/logD of 4.10, indicative of moderate lipophilicity, and a polar surface area of 72.76 Ų, suggesting moderate solubility in polar solvents . The compound’s hydrogen-bonding capacity (4 donors, 5 acceptors) and low water solubility (logSw = -4.35) align with trends observed in structurally related dihydropyrimidinones, which are often explored for pharmacological applications .

Properties

IUPAC Name

2-[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-15-9-11-18(12-10-15)30-14-17-13-21(29)27-23(25-17)28-22(24)26-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,14H2,1H3,(H4,24,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPEMXPAQDDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine typically involves multiple steps. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of the naphthalene and guanidine groups. Key reagents used in these reactions include 4-methylphenyl sulfide, naphthalene derivatives, and guanidine hydrochloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-naphthalen-1-ylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of dihydropyrimidinone (DHPM) derivatives, which are pharmacologically significant due to their structural versatility. Below is a comparison with two structurally related compounds:

Property Target Compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Unnamed Pyrimidinyl Analog
Molecular Weight 415.52 493.53 Not reported
Molecular Formula C₂₃H₂₁N₅OS C₂₄H₂₃N₅O₅S Not reported
logP/logD 4.10 4.81 (logD) Not reported
Hydrogen Bond Donors 4 4 Not reported
Hydrogen Bond Acceptors 5 8 Not reported
Key Functional Groups Guanidine, dihydropyrimidinone, sulfanylmethyl Isoindolinone, sulfamoyl, pyridinyl Sulfamoyl, pyrimidinyl

Structural Insights :

  • The target compound’s guanidine group distinguishes it from the isoindolinone and sulfamoyl groups in the analogues from . Guanidine moieties are known to enhance binding affinity to biological targets via strong hydrogen-bonding interactions.
  • The 4-methylphenylsulfanylmethyl substituent in the target compound may confer improved metabolic stability compared to the sulfamoyl-linked aromatic systems in , which are more polar and prone to enzymatic hydrolysis.
Pharmacological Profiles
  • Anticancer Potential: Chloro-substituted DHPM derivatives (e.g., 4-(4-chloro-1-hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)-5,6-dihydropyrimidin-2(1H)-one) demonstrate antitumor activity via apoptosis induction and kinase inhibition . The target compound’s naphthalenylguanidine group may enhance DNA intercalation or topoisomerase inhibition, mechanisms common to naphthalene-based drugs.
  • Antimicrobial Activity : Sulfanylmethyl-DHPM analogues show moderate antimicrobial effects, likely due to membrane disruption via lipophilic interactions . The target compound’s logP = 4.10 suggests comparable lipid bilayer penetration.
  • Calcium Channel Modulation: Classical DHPMs (e.g., nifedipine) are calcium channel blockers. The target compound’s dihydropyrimidinone core may retain this activity, though the guanidine group could shift selectivity toward other ion channels .
Physicochemical and ADME Properties
Parameter Target Compound Typical DHPM Derivatives
Water Solubility logSw = -4.35 (Poor) logSw = -3.5 to -5.0
Lipophilicity logP = 4.10 logP = 3.5–4.5
Polar Surface Area 72.76 Ų 70–90 Ų

Key Observations :

  • The target compound’s low water solubility aligns with DHPM derivatives, necessitating formulation strategies (e.g., nanoemulsions) for bioavailability.
  • Its moderate logP balances membrane permeability and solubility, contrasting with the higher logD (4.81 ) of the sulfamoyl-containing analogue in , which may exhibit slower tissue distribution.

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